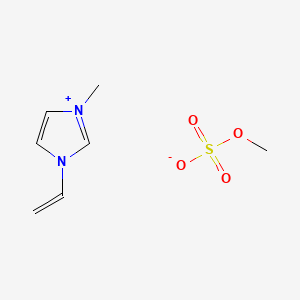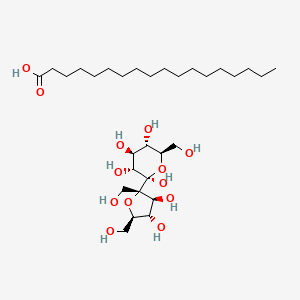
3-Isopropylbenzaldehyde
概要
説明
3-Isopropylbenzaldehyde is a chemical compound with the molecular formula C10H12O and a molecular weight of 148.2017 . It is also known by the IUPAC name 3-(1-methylethyl)benzaldehyde .
Molecular Structure Analysis
The molecular structure of 3-Isopropylbenzaldehyde consists of a benzene ring with an aldehyde group (-CHO) and an isopropyl group (-(CH3)2CH) attached to it . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving 3-Isopropylbenzaldehyde are not available, benzaldehydes in general are involved in a variety of chemical reactions. They can undergo oxidation to form benzoic acids, reduction to form benzyl alcohols, and can react with nucleophiles at the carbonyl carbon .Physical And Chemical Properties Analysis
3-Isopropylbenzaldehyde has a molecular weight of 148.2017 . More detailed physical and chemical properties such as boiling point and density are available .科学的研究の応用
Catalytic Applications
Aldol Condensation Catalyst : 3-Isopropylbenzaldehyde (and similar compounds) can act as a substrate in aldol condensation reactions. For example, the aldol condensation of 4-isopropylbenzaldehyde and propanal using functionalized MCM-41 as a catalyst achieved a yield of 45% (Vrbková, Vyskočilová, & Červený, 2015).
Chemical Synthesis in Organic Chemistry : 3-Isopropylbenzaldehyde is used in various chemical syntheses. For instance, its reaction with propionaldehyde over solid base catalysts led to the synthesis of 3-(4-Isopropyl-phenyl)-2-methyl-acrylaldehyde (Shiau & Ko, 2006).
Biological and Medical Applications
Tyrosinase Inhibition : Cuminaldehyde, a derivative of isopropylbenzaldehyde, was identified as a potent inhibitor of mushroom tyrosinase, with potential implications in food science and cosmetics (Kubo & Kinst-Hori, 1998).
Antileukemic Activity : Compounds derived from p-isopropylbenzaldehyde thiosemicarbazone showed significant cytotoxic activity against human leukemic cells, suggesting potential for cancer treatment (Quiroga et al., 1998).
Effects on Melanoma Cells : Cuminaldehyde also demonstrated an ability to suppress melanin formation in murine melanoma cells without affecting cell growth, offering insights into skin health and pigmentation research (Nitoda, Fan, & Kubo, 2008).
DNA Binding and Anticancer Properties : Various metal complexes derived from isopropylbenzaldehyde thiosemicarbazone exhibited DNA binding properties and demonstrated cytotoxic activity in tumor cell lines resistant to cisplatin, highlighting their potential as anticancer agents (Quiroga et al., 1998).
Other Applications
Hydrodeoxygenation Catalysts : Supported palladium catalysts, involving 4-isopropylbenzaldehyde, are used for hydrogenation and hydrodeoxygenation of aldehydes, an important process in chemical manufacturing (Procházková et al., 2007).
Electrochemical Applications : 3-Isopropylbenzaldehyde has been used in the electrochemical oxidation of p-isopropyltoluene in methanolic medium, demonstrating its utility in electrochemical processes (Vaudano & Tissot, 2001).
Heterogeneous Catalysis : It's also employed in packed-bed microreactors under flow conditions for studies of heterogeneous catalysis, like the oxidation of 4-isopropylbenzaldehyde (Liu, Ünal, & Jensen, 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)10-5-3-4-9(6-10)7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQXEFNKZVGJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334426 | |
| Record name | 3-Isopropylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropylbenzaldehyde | |
CAS RN |
34246-57-6 | |
| Record name | 3-Isopropylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34246-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isopropylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(propan-2-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does 3-Isopropylbenzaldehyde play in the flavor profile of African Locust Bean Bouillon Cubes?
A1: Research indicates that 3-Isopropylbenzaldehyde is a significant contributor to the aroma profile of African Locust Bean Bouillon Cubes, particularly those bound with microporous corn starch []. Gas chromatography–mass spectrometry (GC-MS) analysis identified this compound as a major volatile component in these bouillon cubes. Specifically, bouillon cubes made with microporous corn starch exhibited higher concentrations of 3-Isopropylbenzaldehyde (44.85%) compared to those made with native corn starch []. This suggests that the type of binder used in the bouillon cube production can influence the concentration and potentially the perception of this specific aroma compound.
Q2: How does the presence of 3-Isopropylbenzaldehyde relate to the overall sensory characteristics of the bouillon cubes?
A2: While the research highlights the presence and varying concentrations of 3-Isopropylbenzaldehyde, it doesn't directly assess its sensory impact on the bouillon cubes []. Further studies focusing on sensory evaluation are needed to understand how this compound, in conjunction with other identified volatile compounds, contributes to the overall aroma and flavor profile perceived by consumers. Such investigations could explore consumer perception of bouillon cubes with varying concentrations of 3-Isopropylbenzaldehyde to determine its role in the desired sensory characteristics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














